2-[2-(Oxolan-3-yloxy)phenyl]acetic acid
Description
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid (CAS: 766539-53-1) is a carboxylic acid derivative with a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structure features a tetrahydrofuran (oxolane) ring substituted at the 3-position with an oxygen-linked phenylacetic acid moiety. This compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research . Its ether-oxygen linkage and polar carboxylic acid group contribute to moderate solubility in polar solvents, though bulkier aromatic analogs may face solubility challenges .
Properties
IUPAC Name |
2-[2-(oxolan-3-yloxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)7-9-3-1-2-4-11(9)16-10-5-6-15-8-10/h1-4,10H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHSFZONFBJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxolan-3-yloxy)phenyl]acetic acid typically involves the reaction of 2-hydroxyphenylacetic acid with oxirane (ethylene oxide) under acidic or basic conditions to form the oxolane ring . The reaction conditions often include:
Temperature: Reflux conditions are commonly used.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a diol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Oxolan-3-yloxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and phenylacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[2-(Oxolan-3-yloxy)phenyl]acetic acid and related phenylacetic acid derivatives:
Key Observations :
- Substituent Effects: The oxolane ring in this compound introduces an ether-oxygen bridge, enhancing polarity compared to non-oxygenated analogs like 2-[2-(Phenylthio)phenyl]acetic acid .
- Molecular Weight : Bulky substituents (e.g., triphenyl groups in C₂₆H₂₂O₂) increase molecular weight, reducing solubility in polar solvents .
- Thermal Stability: The 4-chlorophenoxy derivative exhibits high thermal stability (boiling point ~397°C), suitable for high-temperature industrial processes .
Biological Activity
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
The compound features a phenyl ring substituted with an oxolan-3-yloxy group and an acetic acid moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
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Anti-inflammatory Activity :
- The compound has shown promising anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
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Analgesic Effects :
- Research indicates that the compound may possess analgesic properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It appears to modulate pain pathways, potentially through COX inhibition.
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Antioxidant Properties :
- In cellular models, this compound demonstrated significant antioxidant activity, scavenging free radicals and reducing oxidative stress markers.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain.
- Modulation of Signaling Pathways : It could influence various signaling pathways related to inflammation and oxidative stress response.
Case Studies
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Study on Anti-inflammatory Effects :
- In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a 40% reduction in TNF-α levels compared to untreated controls. This highlights its potential as an anti-inflammatory agent.
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Analgesic Activity Assessment :
- A mouse model was used to evaluate the analgesic effects of the compound. Mice treated with varying doses exhibited significant pain relief in response to thermal stimuli, suggesting efficacy similar to common analgesics.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
